molecular formula C19H32N4O2 B049225 2-Amino-2-[2-(3-azido-4-octylphenyl)ethyl]-1,3-propanediol CAS No. 881914-35-8

2-Amino-2-[2-(3-azido-4-octylphenyl)ethyl]-1,3-propanediol

Cat. No. B049225
M. Wt: 348.5 g/mol
InChI Key: FLPFGLNTCQQHNS-UHFFFAOYSA-N
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Description

2-Amino-2-[2-(3-azido-4-octylphenyl)ethyl]-1,3-propanediol is a compound that has garnered attention in scientific research due to its potential in various applications. However, the primary focus of this analysis is on the chemical and physical properties of the compound, excluding its drug use and side effects.

Synthesis Analysis

The synthesis of 2-Amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol hydrochloride, a related compound, was achieved through a multi-step process starting from benzene, with an overall yield of 12% (GU Zong-ru, 2006). Another synthetic approach involved 7 steps using benzyl chloride and 1-bromo-heptane, yielding a total of 22.5% (Li Song, 2009).

Molecular Structure Analysis

The molecular structure of similar compounds has been determined through various spectroscopic methods such as 1H NMR, IR, and mass spectrometry. These methods confirm the expected structural components of the compound (Chen Guo-liang, 2006).

Chemical Reactions and Properties

The compound has been used in the synthesis of various derivatives and analogs, demonstrating its versatility in chemical reactions. For instance, it has been utilized in the formation of aminomethoxy derivatives (E. H. Mammadbayli et al., 2018).

Physical Properties Analysis

Studies have examined the physical properties of related compounds, such as their thermal conductivities, which are important for their potential applications in energy storage (Zhi‐ying Zhang & Yu-Peng Xu, 2001).

Chemical Properties Analysis

The chemical properties of 2-Amino-2-[2-(3-azido-4-octylphenyl)ethyl]-1,3-propanediol and its analogs are significant, particularly in the context of their reactivity and potential as intermediates in synthesis. The compound's reactivity has been studied in various chemical transformations, demonstrating its utility in organic synthesis (A. Guarna et al., 1999).

Scientific Research Applications

Immunomodulatory Effects

  • Immunosuppressant Applications : This compound, also known as FTY720, has been synthesized and studied as an immunosuppressant. It's shown promise in organ transplantation and autoimmune disorders due to its ability to modulate immune responses (GU Zong-ru, 2006); (Li Song, 2009).

Neurological Applications

  • Multiple Sclerosis Treatment : The immunomodulator FTY720 has shown therapeutic effects in multiple sclerosis (MS). It acts on oligodendrocyte progenitors, influencing their survival and differentiation, which is critical in MS treatment (Rochelle P. Coelho et al., 2007).

Molecular Synthesis and Structure

  • Synthetic Routes and Structures : Various studies have focused on the synthesis of FTY720, revealing different methods and efficiencies in its production. These studies contribute to understanding the compound's chemical structure and potential for large-scale manufacturing (T. Fujita et al., 1995).

Magnetic Properties in Supertetrahedra

  • Magnetic Cooler Applications : Research indicates that this compound, when used in mixed-valent Mn supertetrahedra and planar discs, shows potential as a magnetic cooler for low-temperature applications. This highlights its relevance beyond biological applications into materials science (M. Manoli et al., 2008).

Pharmacological Conditioning

  • Post-Conditioning in Myocardial Ischaemia–Reperfusion : FTY720 has been investigated for its role in pharmacological post-conditioning, potentially reducing infarct size after myocardial ischaemia–reperfusion, demonstrating its cardiovascular implications (U. Hofmann et al., 2010).

Miscellaneous Applications

  • Applications in Cancer Therapy : Although primarily an immunosuppressant, FTY720 has also shown potential in cancer therapy, indicating a broad scope of pharmacological applications (Li Zhang et al., 2013).

Future Directions

As FTY720 is under development for the treatment of multiple sclerosis (MS), future research may focus on further understanding its mechanism of action, optimizing its pharmacokinetics, and assessing its safety and efficacy in clinical trials .

properties

IUPAC Name

2-amino-2-[2-(3-azido-4-octylphenyl)ethyl]propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N4O2/c1-2-3-4-5-6-7-8-17-10-9-16(13-18(17)22-23-21)11-12-19(20,14-24)15-25/h9-10,13,24-25H,2-8,11-12,14-15,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPFGLNTCQQHNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=C(C=C(C=C1)CCC(CO)(CO)N)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-[2-(3-azido-4-octylphenyl)ethyl]-1,3-propanediol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-[2-(3-azido-4-octylphenyl)ethyl]-1,3-propanediol
Reactant of Route 2
2-Amino-2-[2-(3-azido-4-octylphenyl)ethyl]-1,3-propanediol
Reactant of Route 3
2-Amino-2-[2-(3-azido-4-octylphenyl)ethyl]-1,3-propanediol
Reactant of Route 4
2-Amino-2-[2-(3-azido-4-octylphenyl)ethyl]-1,3-propanediol
Reactant of Route 5
2-Amino-2-[2-(3-azido-4-octylphenyl)ethyl]-1,3-propanediol
Reactant of Route 6
2-Amino-2-[2-(3-azido-4-octylphenyl)ethyl]-1,3-propanediol

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